![molecular formula C8H7NO3 B1353724 2-[(E)-2-Nitroethenyl]phenol CAS No. 3156-43-2](/img/structure/B1353724.png)

2-[(E)-2-Nitroethenyl]phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

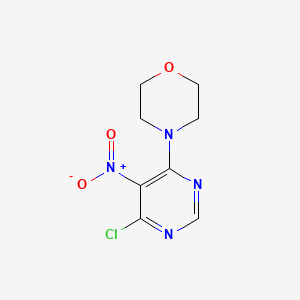

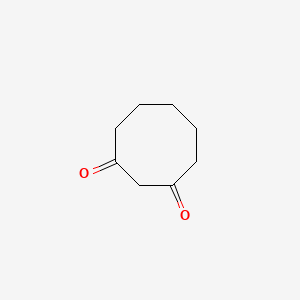

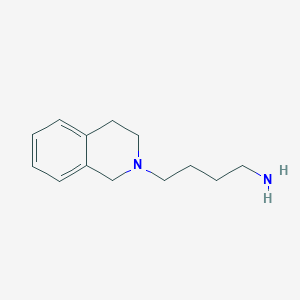

2-[(E)-2-Nitroethenyl]phenol, also known as trans-2-Hydroxy-β-nitrostyrene, is a chemical compound with the molecular formula C8H7NO3 . It features a vinyl group and a nitro group on adjacent carbon atoms.

Molecular Structure Analysis

The molecular structure of 2-[(E)-2-Nitroethenyl]phenol consists of a phenol moiety with a nitroethenyl group attached. The molecular weight is 165.15, and the molecular formula is C8H7NO3 .Chemical Reactions Analysis

Phenols, which 2-[(E)-2-Nitroethenyl]phenol is a type of, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Wissenschaftliche Forschungsanwendungen

Solvatochromic Phenolates and Spectroscopic Probes

Nitro-substituted phenolates exhibit solvatochromism, changing color in response to different solvents. These compounds, including structures similar to 2-[(E)-2-Nitroethenyl]phenol, are used to investigate solvent mixtures and interactions, demonstrating unique UV-visible spectroscopic behavior and serving as solvatochromic switches. Their interaction with the medium involves solute-solvent interactions and hydrogen bonding, crucial for analyzing binary solvent mixtures (Nandi et al., 2012).

Antitumor Activity of Organotin(IV) Carboxylates

Organotin(IV) carboxylates of nitrophenyl propenoic acid, structurally related to 2-[(E)-2-Nitroethenyl]phenol, demonstrate antitumor activities. These compounds, after being synthesized and characterized, show promise in the field of medicinal chemistry and cancer treatment (Liu et al., 2011).

Density Functional Theory (DFT) Studies

DFT studies are conducted on similar nitrophenyldiazenyl phenols, analyzing the molecular structure, geometry, and thermodynamic properties. These studies are vital for understanding the compound's electronic structure, Non-linear optical properties, and potential applications in materials science (Yazıcı et al., 2011).

Ultrasonic Destruction of Phenolic Compounds

Research on ultrasonic techniques focuses on the destruction of phenolic compounds, including nitrophenol derivatives. This method presents a potential approach for large-scale water remediation, aiming to reduce concentrations of harmful phenolic compounds in water environments (Kidak & Ince, 2006).

Photonitration Studies

Studies on photonitration involve the UV irradiation of phenol and nitrite, leading to the formation of nitrophenols. Understanding the effects of oxygen, solvents like 2-propanol, and other conditions on photonitration is crucial for environmental chemistry and the treatment of pollutants (Vione et al., 2001).

Safety And Hazards

Zukünftige Richtungen

Phenolic compounds, including 2-[(E)-2-Nitroethenyl]phenol, have a versatile scaffold that allows for a broad range of chemical additions. They exhibit potent antimicrobial activities which can be enhanced significantly through functionalization . Therefore, the development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis will continue .

Eigenschaften

IUPAC Name |

2-[(E)-2-nitroethenyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,10H/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDYAIGGZBRBFX-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(E)-2-Nitroethenyl]phenol | |

CAS RN |

3156-43-2 |

Source

|

| Record name | NSC170698 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-2-Hydroxy-β-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1353646.png)

![(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B1353653.png)

![2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1353668.png)